N~1~-Phenyl-N~2~-(propan-2-yl)cyclohex-1-ene-1,2-dicarboxamide
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Overview
Description
N~1~-Phenyl-N~2~-(propan-2-yl)cyclohex-1-ene-1,2-dicarboxamide is an organic compound with a complex structure that includes a phenyl group, an isopropyl group, and a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Phenyl-N~2~-(propan-2-yl)cyclohex-1-ene-1,2-dicarboxamide can be achieved through several methods. One common approach involves the reaction of cyclohexene with phenyl isocyanate and isopropylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N~1~-Phenyl-N~2~-(propan-2-yl)cyclohex-1-ene-1,2-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: The phenyl and isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
N~1~-Phenyl-N~2~-(propan-2-yl)cyclohex-1-ene-1,2-dicarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N1-Phenyl-N~2~-(propan-2-yl)cyclohex-1-ene-1,2-dicarboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: A related compound with a phenyl group and a ketone functional group.
Cyclohexylacetone: The cyclohexane derivative of phenylacetone.
2-Phenyl-1-propanol: A compound with a similar phenyl group but different functional groups.
Uniqueness
N~1~-Phenyl-N~2~-(propan-2-yl)cyclohex-1-ene-1,2-dicarboxamide is unique due to its combination of a cyclohexene ring with both phenyl and isopropyl groups
Properties
CAS No. |
90184-54-6 |
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Molecular Formula |
C17H22N2O2 |
Molecular Weight |
286.37 g/mol |
IUPAC Name |
1-N-phenyl-2-N-propan-2-ylcyclohexene-1,2-dicarboxamide |
InChI |
InChI=1S/C17H22N2O2/c1-12(2)18-16(20)14-10-6-7-11-15(14)17(21)19-13-8-4-3-5-9-13/h3-5,8-9,12H,6-7,10-11H2,1-2H3,(H,18,20)(H,19,21) |
InChI Key |
BTLWAIOXCATCNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=C(CCCC1)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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